molecular formula C5H6N2O B1294637 2-Methoxypyrazine CAS No. 3149-28-8

2-Methoxypyrazine

Cat. No. B1294637
CAS RN: 3149-28-8
M. Wt: 110.11 g/mol
InChI Key: WKSXRWSOSLGSTN-UHFFFAOYSA-N
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Description

2-Methoxypyrazine is a naturally occurring aromatic compound that is known for its potent bell-pepper odorant properties. It has been identified as a significant component in the olfactory discrimination process in cows, binding to receptors in the olfactory mucosa that are competitively inhibited by other bell-pepper odorants but not by other pyrazines with different odors . This compound is also involved in insect chemical communication, serving as both pheromones and allelochemicals, and has been found in headspace samples from palm inflorescences, attracting florivorous scarabs associated with Neotropical palms .

Synthesis Analysis

The synthesis of methoxypyrazines can occur through nonenzymic reactions, as demonstrated by the formation of these compounds in low yield when 2(1H)-pyrazinones are heated with naturally occurring methylating agents such as fruit pectin and betaine . An original synthetic route to asymmetrically substituted methoxypyrazine derivatives, which are components of wine flavors, has been described, involving condensation of aminoalcohols with protected amino acids, followed by cycloimine formation and aromatization .

Molecular Structure Analysis

The molecular structure of 2-methoxypyrazines is such that they can be selectively recognized by specific olfactory receptors, as seen in the case of 2-isobutyl-3-methoxypyrazine . The structural/functional relationship of two Vitis vinifera O-methyltransferases, which catalyze the putative final step of the biosynthesis of 3-alkyl-2-methoxypyrazine, has been elucidated, revealing differences in their activities that can be attributed to variations in their active sites .

Chemical Reactions Analysis

Methoxypyrazines can be formed through reactions of 2(1H)-pyrazinones with methylating agents . The biosynthesis of these compounds involves O-methyltransferases that methylate 3-alkyl-2-hydroxypyrazines, which is the putative final step in the production of 3-alkyl-2-methoxypyrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxypyrazines have been studied extensively due to their importance in food and wine flavor. A solid-phase microextraction (SPME) method has been developed for the quantitative analysis of 3-alkyl-2-methoxypyrazines in wine, with the method being sensitive enough to detect these compounds at very low concentrations . The occurrence of these compounds has also been surveyed in raw vegetables, with at least one methoxypyrazine detected in most of the vegetable tissues examined . Quantitative surveys in South African Sauvignon blanc wines have confirmed the presence of 3-ethyl-2-methoxypyrazine, demonstrating the involvement of these compounds in the typical aroma of the cultivar .

Scientific Research Applications

Methoxypyrazines in Grapes, Musts, and Wines

Research by (Sidhu et al., 2015) highlights the impact of methoxypyrazines (MPs) on the aroma and flavor of certain vegetables and grapes. This study emphasizes the role of MPs, including 2-methoxypyrazine, in contributing sensory characteristics to wines, especially those from grape varietals like Cabernet Sauvignon and Sauvignon Blanc. The paper discusses various methods for analyzing MPs, such as gas chromatography and high-performance liquid chromatography, and explores factors affecting pyrazine content in grapes and wines.

Biosynthesis Influenced by Light and Crop Level

(Dunlevy et al., 2013) investigated how light exposure and crop level affect methoxypyrazine biosynthesis in Cabernet Sauvignon. The study found that light reduces the expression of certain genes and the concentration of methoxypyrazine precursors, suggesting that environmental factors play a significant role in determining methoxypyrazine levels in grapes.

Role of a Specific Methyltransferase in Wine Flavor

The work of (Dunlevy et al., 2013) identified a key enzyme, VvOMT3, crucial for the final step in methoxypyrazine synthesis in grape berries. This enzyme's activity is a major determinant of the production of 3-isobutyl-2-methoxypyrazine (IBMP), which significantly contributes to the herbaceous/green/vegetal sensory attributes in certain wine varieties.

Quantitative Analysis in Red Wines

A study by (Allen et al., 1994) demonstrated the quantitative analysis of methoxypyrazines in red wines using stable isotope dilution gas chromatography-mass spectrometry. This research provides insights into the concentrations of methoxypyrazines in wines and their impact on wine flavor.

Identification of Specific Olfactory Receptors

(Pelosi et al., 1982) identified a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine, which binds to cow olfactory mucosa homogenate. This receptor is believed to be involved in odor discrimination and is competitively inhibited by other bell-pepper odourants.

Sorptive Extraction Techniques for Wine Analysis

(Hjelmeland et al., 2016) compared different extraction techniques for analyzing methoxypyrazines in wine, highlighting the importance of accurate quantitation due to their significant impact on aroma quality. The study provides a comprehensive analysis of the sensitivity and resolution challenges in methoxypyrazine quantitation in wines.

Safety And Hazards

2-Methoxypyrazine is a skin and eye irritant . When heated to decomposition, it emits toxic fumes of NOx . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

There is a growing awareness of people about the ingredients and the origin of their daily food. Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources . This suggests that the future research on 2-Methoxypyrazine might focus on its bio-based synthesis .

properties

IUPAC Name

2-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSXRWSOSLGSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047676
Record name 2-Methoxypyrazine
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid with a nutty, cocoa-like odour
Record name Methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

60.00 to 61.00 °C. @ 29.00 mm Hg
Record name Methoxypyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

miscible with water, organic solvents; soluble in oils, miscible at room temperature (in ethanol)
Record name Methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.109-1.140
Record name Methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-Methoxypyrazine

CAS RN

3149-28-8
Record name 2-Methoxypyrazine
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Record name 2-Methoxypyrazine
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Record name Pyrazine, 2-methoxy-
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Record name 2-Methoxypyrazine
Source EPA DSSTox
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Record name Methoxypyrazine
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Record name 2-METHOXYPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name Methoxypyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960
Citations
PJ Hartmann, HM McNair… - American Journal of …, 2002 - Am Soc Enol Viticulture
… These compounds, 3-isobutyl-2-methoxypyrazine, 3-sec-butyl-2methoxypyrazine, 3-isopropyl-2-methoxypyrazine, and 3-ethyl2-methoxypyrazine, are shown in Figure 1 in decreasing …
Number of citations: 88 www.ajevonline.org
C Coetzee, J Brand, G Emerton… - Australian Journal of …, 2015 - Wiley Online Library
Background and Aims Wine aroma is influenced by complex interactions between various wine constituents. This study investigated the sensorial interactive effects of S auvignon Blanc …
Number of citations: 35 onlinelibrary.wiley.com
I Ryona, BS Pan, GL Sacks - Journal of Agricultural and Food …, 2009 - ACS Publications
… Standard addition of 3-isobutyl-2-methoxypyrazine (IBMP) and IPMP into preveraison and … 3-isobutyl-2-methoxypyrazine (IBMP), and to a lesser extent 3-isopropyl-2-methoxypyrazine (…
Number of citations: 70 pubs.acs.org
A Gallois, A Kergomard, J Adda - Food chemistry, 1988 - Elsevier
The biosynthesis pathway of 3-isopropyl-2-methoxypyrazine (1) by Pseudomonas taetrolens was studied. Cultivation of the bacterium in a broth containing l-leucine as a unique source …
Number of citations: 59 www.sciencedirect.com
CM Tan, CH Li, NW Tsao, LW Su, YT Lu… - Journal of …, 2016 - academic.oup.com
… This phenomenon is correlated with defects in the development of glandular trichomes and the biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP). IBMP is a volatile organic …
Number of citations: 49 academic.oup.com
I Ryona, BS Pan, DS Intrigliolo, AN Lakso… - Journal of agricultural …, 2008 - ACS Publications
… most relevant to wine flavor, 3-isobutyl-2-methoxypyrazine (IBMP), is well-correlated with … 3-sec-Butyl-2-methoxypyrazine (sBMP) and 3-isopropyl-2-methoxypyrazine (IPMP) are present …
Number of citations: 190 pubs.acs.org
I Ryona, S Leclerc, GL Sacks - Journal of agricultural and food …, 2010 - ACS Publications
Environmental factors affecting degradation of 3-isobutyl-2-methoxypyrazine (IBMP, “green pepper aroma”) in wine grapes (V. vinifera) are widely studied, but the degradation pathway …
Number of citations: 64 pubs.acs.org
JJ Scheiner, GL Sacks, B Pan… - … Journal of Enology …, 2010 - Am Soc Enol Viticulture
… Quantitatively, 3-isobutyl-2-methoxypyrazine (IBMP) is the predominant MP in grapes and … than 3-isopropyl-2-methoxypyrazine (IPMP) and 3-sec-butyl-2-methoxypyrazine (sBMP) (…
Number of citations: 91 www.ajevonline.org
JJ Scheiner, JEV Heuvel, B Pan… - American journal of …, 2012 - Am Soc Enol Viticulture
… In grapes and wine, the MPs most often studied are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (sBMP). …
Number of citations: 31 www.ajevonline.org
SA Harris, I Ryona, GL Sacks - Journal of agricultural and food …, 2012 - ACS Publications
3-Isobutyl-2-hydroxypyrazine (IBHP) is thought to be a key intermediate in both the biosynthesis and degradation of the herbaceous smelling 3-isobutyl-2-methoxypyrazine (IBMP), but …
Number of citations: 35 pubs.acs.org

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